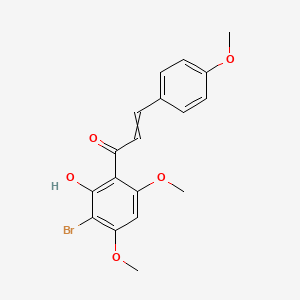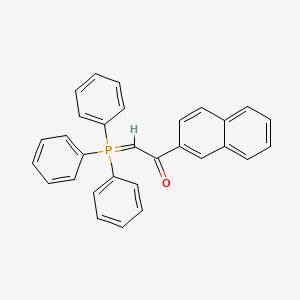
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphthalene ring and a triphenylphosphoranylidene group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of 2-naphthaldehyde with triphenylphosphine in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- involves its interaction with various molecular targets and pathways. The naphthalene ring and triphenylphosphoranylidene group allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Similar in structure but lacks the naphthalene ring.
Fluorenone: Contains a similar aromatic system but with different substituents.
Anthrone: Features a similar carbonyl group but with a different aromatic framework.
Uniqueness
Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- is unique due to its combination of a naphthalene ring and a triphenylphosphoranylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propiedades
Número CAS |
1777-59-9 |
|---|---|
Fórmula molecular |
C30H23OP |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C30H23OP/c31-30(26-21-20-24-12-10-11-13-25(24)22-26)23-32(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23H |
Clave InChI |
YVCMFFRDWGRTAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)

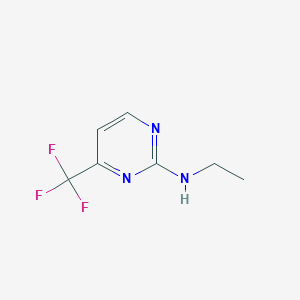
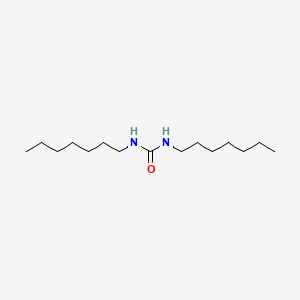

![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
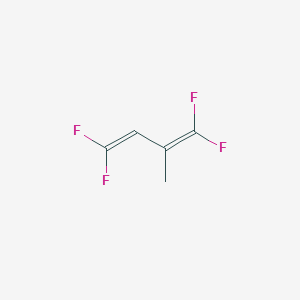

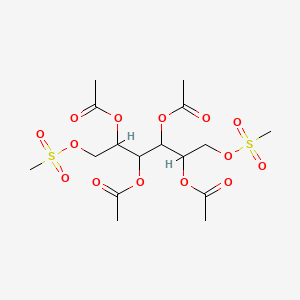
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)

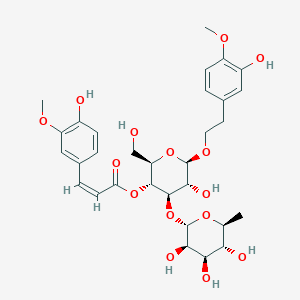
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
